

Fundamental Properties of 1,3-Diacylglycerol

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 1,3-Dilaurin

CAS No.: 539-93-5

Cat. No.: S1493892

Get Quote

1,3-Diacylglycerols are esters of glycerol where fatty acids are attached to the sn-1 and sn-3 positions. This specific structure is key to their function as surfactants and distinguishes them from other lipids [1] [2].

- **Emulsification:** With a hydrophilic hydroxyl group and oleophilic acyl chains, 1,3-DAG can adsorb at the oil-water interface, reducing interfacial tension and stabilizing emulsions [1] [3]. Its interfacial tension is about half that of triacylglycerol (TAG) [1].
- **Crystallization Behavior:** 1,3-DAG influences the crystallization of fats in mixtures. It can inhibit the transition of TAG crystals from the β' to the β form, which helps maintain a fine crystal network and smooth texture in plastic fats [1].
- **Health and Metabolic Effects:** 1,3-DAG is metabolized differently from TAG. Its hydrolysis produces fatty acids that are more likely to be oxidized for energy rather than stored as fat, leading to researched applications in reducing body fat accumulation and improving lipid profiles [1] [4] [5].

Synthesis and Purification of 1,3-DAG

The enzymatic synthesis of 1,3-DAG is preferred over chemical methods due to its regioselectivity and avoidance of high temperatures that can damage unsaturated fatty acids [1] [4].

Common Enzymatic Methods

The table below summarizes the primary enzymatic approaches for synthesizing 1,3-DAG.

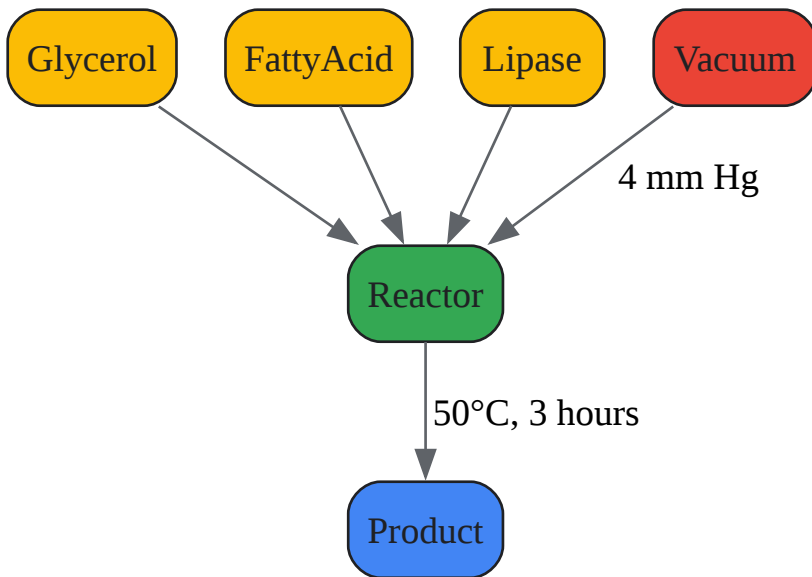
Method	Process Description	Key Features
Direct Esterification [4] [6]	Reaction between glycerol and free fatty acids.	High-purity products; requires efficient water removal to drive reaction equilibrium.
Partial Hydrolysis [4]	Controlled hydrolysis of TAG to release DAG, MAG, and FFA.	Uses water; produces a mixture requiring separation.
Glycerolysis [4] [7]	Transesterification of TAG with glycerol.	Cost-effective; common industrial method; generates significant by-products.

Detailed Experimental Protocol: Solvent-Free Esterification

This protocol is adapted from a study that achieved high yield and 1,3-DAG content using a vacuum-driven air bubbling system [6].

- **Reagents:** Glycerol (purity >99%), desired fatty acids (e.g., Lauric acid, purity >99%), and immobilized lipases such as Lipozyme RM IM or Novozym 435 [6].
- **Equipment:** A 50 mL pear-shaped flask, a vacuum pump system, and a temperature-controlled water bath [6].
- **Procedure:**
 - **Reaction Setup:** In a 50 mL flask, combine 10 mmol of glycerol, 20 mmol of fatty acid, and 5 wt% (based on total reactants) of the lipase [6].
 - **Vacuum and Mixing:** Apply a vacuum (e.g., 4 mm Hg) and submerge the flask in a water bath at 50°C. The vacuum causes air to be drawn into the bottom of the flask, creating bubbles that mix the reactants and lipase thoroughly [6].
 - **Reaction Monitoring:** Let the reaction proceed for about 3 hours. Withdraw small samples at intervals for analysis [6].
 - **Product Analysis:**
 - **Acid Conversion:** Determine free fatty acid content by titration with KOH [6].
 - **Lipid Profile:** Analyze reaction mixture using Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) with a silica column and a mobile phase of n-hexane and 2-propanol [6].

The following diagram illustrates the core workflow of this synthesis method.



[Click to download full resolution via product page](#)

Solvent-free enzymatic synthesis of 1,3-DAG using vacuum-driven air bubbling.

Key Synthesis Considerations

- **Lipase Selection:** **sn-1,3 specific lipases** are crucial. *Rhizomucor miehei* lipase (e.g., Lipozyme RM IM) and *Candida antarctica* lipase A (CALA) are highly effective. Lipase TL IM (from *Thermomyces lanuginosus*) has shown lower activity in this system [4] [6].
- **Water Removal:** The vacuum-driven bubbling method efficiently removes water, shifting equilibrium toward synthesis. This is more effective than using molecular sieves and safer/cheaper than nitrogen bubbling [6].
- **Acyl Migration:** The desired sn-1,3-DAG isomer can undergo acyl migration to the sn-1,2(2,3) form, especially over longer reaction times or at higher temperatures. Controlling time and temperature is key to minimizing this [1] [6].
- **Purification:** After reaction, lipase is removed by filtration. High-purity 1,3-DAG can be obtained through techniques like recrystallization (for solid products) or silica gel column chromatography (for liquid products) [1] [6].

Functional Applications and Performance

1,3-DAG has significant potential as a surfactant and stabilizer in various formulations.

Application in Water-in-Oil (W/O) Emulsions

1,3-DAG can form solid lipid nanoparticles (SLNs) that stabilize W/O emulsions as Pickering stabilizers [3].

- **SLN Preparation:** DAG-based SLNs can be fabricated from high-melting-point DAG through shearing and ultrasonic treatment, producing particles with uniform size distribution (e.g., around 344 nm) without additional surfactants [3].
- **Synergy with Surfactants:** The stability of the emulsion is influenced by interactions between DAG-SLNs and surfactants. Surfactants like Span 80 can sometimes displace SLNs from the interface at certain concentrations, reducing stability. However, the unique wettability of DAG-SLNs makes them effective stabilizers [3].

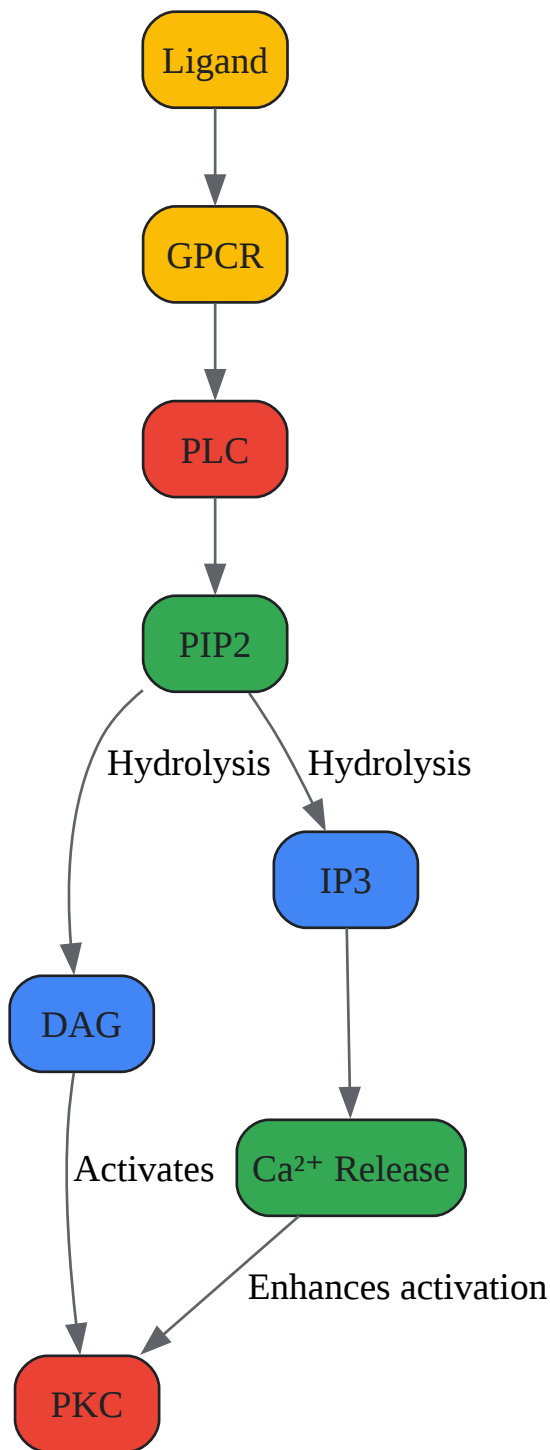
The table below compares the emulsification and functional attributes of 1,3-DAG.

Property	Description & Mechanism	Application Benefit
Emulsification Capacity [1]	Reduces oil-water interfacial tension; forms stable interfacial films.	Effective as a non-ionic surfactant in W/O products like margarine.
Crystal Form Stabilization [1]	Inhibits transition of TAG crystals from β' to β form.	Maintains desired texture, spreadability, and heat resistance in plastic fats.
Oxidative Stability [1]	Less stable than TAG to oxidation in some models; can be remedied with antioxidants (tocopherol, TBHQ).	Requires formulation strategy for shelf-stable products; stable during high-temp cooking.

Biological Signaling Pathways Involving DAG

In biological systems, the sn-1,2-diastereomer of DAG acts as a crucial second messenger, primarily derived from the hydrolysis of phospholipids rather than 1,3-DAG surfactants [8] [2].

The following diagram outlines the core IP3/DAG signaling pathway.



[Click to download full resolution via product page](#)

The IP3/DAG signaling pathway, triggered by extracellular ligands.

- **Pathway Mechanism:**

- **Activation:** An extracellular ligand (e.g., hormone, neurotransmitter) binds to a G protein-coupled receptor (GPCR) or a Receptor Tyrosine Kinase (RTK) on the cell membrane [8].

- **PLC Activation:** The activated receptor triggers the enzyme Phospholipase C (PLC). PLC then hydrolyzes the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP2) [8] [2].
- **Second Messenger Generation:** This hydrolysis produces two second messengers: **inositol trisphosphate (IP3)** and **sn-1,2-diacylglycerol (DAG)** [8].
- **Downstream Effects:**
 - **IP3:** Being soluble, it diffuses through the cytosol and binds to channels on the endoplasmic reticulum, triggering the release of calcium ions (Ca^{2+}) into the cytosol [8].
 - **DAG:** Remains in the membrane due to its hydrophobicity. It recruits and activates **Protein Kinase C (PKC)**, often in conjunction with the increased calcium levels [8] [2].
- **Cellular Response:** Activated PKC phosphorylates various downstream target proteins (e.g., glycogen synthase), influencing processes like cell growth, differentiation, and metabolism [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Potential of diacylglycerol to replace nature fats in ... [sciencedirect.com]
2. , sn- Diacylglycerols ,2-, - structure, occurrence, biochemistry and... 1 [lipidmaps.org]
3. Effect of surfactants on the interfacial behaviors ... [sciencedirect.com]
4. Selective production of functional sn-1,3-diacylglycerol by ... [sciencedirect.com]
5. Novel Conjugates of 1 , 3 - Diacylglycerol and Lipoic Acid: Synthesis... [pmc.ncbi.nlm.nih.gov]
6. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by ... [pmc.ncbi.nlm.nih.gov]
7. Diglyceride [en.wikipedia.org]
8. IP 3 and DAG Signaling - GeeksforGeeks Pathway [geeksforgeeks.org]

To cite this document: Smolecule. [Fundamental Properties of 1,3-Diacylglycerol]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1493892#1-3-diacylglycerol-surfactants>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com